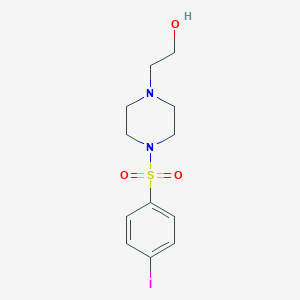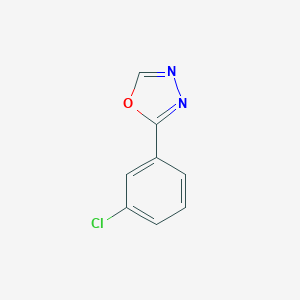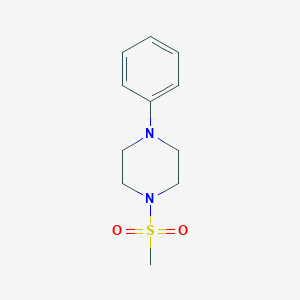
2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide, also known as NIOBH, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Applications De Recherche Scientifique
2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide has been extensively studied for its biological activities. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and nitric oxide (NO). 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide has also been found to have anti-cancer properties by inducing apoptosis in cancer cells through the activation of caspases. Additionally, 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide has been shown to possess anti-microbial properties against gram-positive and gram-negative bacteria, as well as fungi.
Mécanisme D'action
The mechanism of action of 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide is not fully understood. However, it has been suggested that 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide exerts its biological activities by modulating various signaling pathways. For example, 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide has been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in the regulation of inflammation and cancer. 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide has also been found to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and NO. 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide has also been shown to induce apoptosis in cancer cells through the activation of caspases. Additionally, 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide has been found to possess anti-microbial properties against gram-positive and gram-negative bacteria, as well as fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide is its versatility in various biological applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of new drugs. However, one of the limitations of 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide is its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for the study of 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide. One potential direction is the development of new drugs based on the structure of 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide. Another direction is the investigation of the mechanism of action of 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide, which could lead to the discovery of new signaling pathways involved in inflammation and cancer. Additionally, the study of the pharmacokinetics and pharmacodynamics of 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide could provide valuable information for the development of new drugs. Finally, the investigation of the potential side effects of 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide could help to ensure its safety for use in humans.
Méthodes De Synthèse
The synthesis of 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide involves the reaction of 2-nitrobenzohydrazide and isatin in the presence of acetic anhydride. The reaction yields 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide as a yellow crystalline powder with a melting point of 264-266°C. The purity of the compound can be confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
Propriétés
Numéro CAS |
20096-32-6 |
|---|---|
Nom du produit |
2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide |
Formule moléculaire |
C15H10N4O4 |
Poids moléculaire |
310.26 g/mol |
Nom IUPAC |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-nitrobenzamide |
InChI |
InChI=1S/C15H10N4O4/c20-14(10-6-2-4-8-12(10)19(22)23)18-17-13-9-5-1-3-7-11(9)16-15(13)21/h1-8,16,21H |
Clé InChI |
KKTWWKMJJOSDGY-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C(=O)NNC2=C3C=CC=CC3=NC2=O)[N+](=O)[O-] |
SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Autres numéros CAS |
20096-32-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B182754.png)
![3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide](/img/structure/B182755.png)


